molecular formula C19H15F3N2O3 B2779223 (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide CAS No. 897780-40-4

(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide

Cat. No.: B2779223
CAS No.: 897780-40-4
M. Wt: 376.335
InChI Key: QQWLTLWTTIYYCI-MDWZMJQESA-N
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Description

(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is a synthetic organic compound characterized by the presence of a cyano group, a dimethoxyphenyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the acrylamide backbone: This can be achieved through a Knoevenagel condensation reaction between 2,5-dimethoxybenzaldehyde and cyanoacetamide in the presence of a base such as piperidine.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its trifluoromethyl group is particularly useful in NMR spectroscopy for studying molecular interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylacrylamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]acrylamide: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and interactions.

Uniqueness

The presence of both the cyano and trifluoromethyl groups in (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide makes it unique. These groups contribute to its high reactivity, stability, and potential for diverse applications in various fields.

Properties

IUPAC Name

(E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3/c1-26-16-6-7-17(27-2)12(9-16)8-13(11-23)18(25)24-15-5-3-4-14(10-15)19(20,21)22/h3-10H,1-2H3,(H,24,25)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWLTLWTTIYYCI-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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